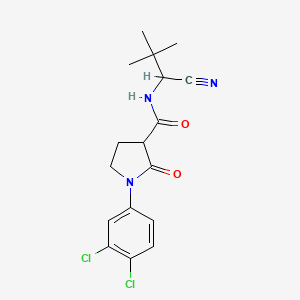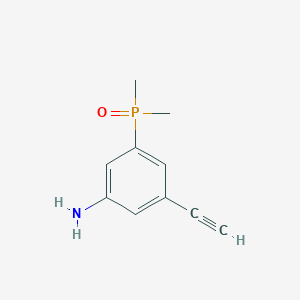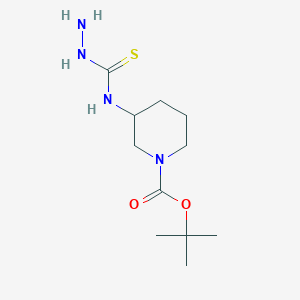![molecular formula C9H8ClNO2S B2893903 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1500723-73-8](/img/structure/B2893903.png)
2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid” is a chemical compound with a molecular weight of 210.69 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The InChI code for this compound is1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs, which this compound is a part of, is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 210.69 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Coordination Polymers and Topologies : Research into lanthanide coordination polymers incorporating pyridine derivatives has led to the discovery of structures with unique rutile and rutile-related topologies. These findings contribute to the field of crystal engineering and material science, offering insights into the design of new materials with potential applications in catalysis and molecular recognition (C. Qin et al., 2005).
Esterification Process : A method for esterifying carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent highlights the compound's role in synthetic organic chemistry, improving yields and rates of ester formation (Seiji Takimoto et al., 1981).
Thiopyranopyridine Derivatives : The systematic study of thiopyranopyridines reveals the synthesis of various isomeric enol esters, contributing to the field of heterocyclic chemistry with potential implications in pharmaceutical synthesis and material science (K. Clarke et al., 1984).
Functionalization and Applications
Regioexhaustive Functionalization : Research on chloro(trifluoromethyl)pyridines demonstrates their use as model substrates for regioexhaustive functionalization, leading to carboxylic acids. This work contributes to organic synthesis, showing potential applications in drug development and agrochemicals (F. Cottet, M. Schlosser, 2004).
Extraction and Separation Processes : Studies on the extraction of pyridine-3-carboxylic acid using different diluents offer valuable information for the biochemical and pharmaceutical industries, where such compounds are pivotal (Sushil Kumar, B. V. Babu, 2009).
Photoluminescence Properties : The development of d(10) coordination polymers based on specific ligands incorporating triazole groups has shown improved catalytic activity and photoluminescence properties. This research is significant for the development of new materials for sensing, imaging, and light-emitting devices (Huarui Wang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Similar compounds have been found to interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
It’s worth noting that similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle regulation and signal transduction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting cell proliferation or inducing apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
Propiedades
IUPAC Name |
2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXSZLMLMLQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=C(N=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)
![3-[2-(2,4-Dimethylphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2893826.png)

![1-(Chloromethyl)-3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893828.png)

![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2893833.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)
